N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide
CAS No.: 634913-23-8
Cat. No.: VC16869780
Molecular Formula: C15H31NO4S
Molecular Weight: 321.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634913-23-8 |
|---|---|
| Molecular Formula | C15H31NO4S |
| Molecular Weight | 321.5 g/mol |
| IUPAC Name | N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-8-sulfanyloctanamide |
| Standard InChI | InChI=1S/C15H31NO4S/c1-18-10-11-20-13-12-19-9-8-16-15(17)7-5-3-2-4-6-14-21/h21H,2-14H2,1H3,(H,16,17) |
| Standard InChI Key | PXEGTGCTMJGZMO-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCNC(=O)CCCCCCCS |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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An octanamide chain (C₈H₁₅CONH) providing hydrophobic character.
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A sulfanyl group (-SH) at the eighth carbon, enabling thiol-based reactivity.
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A polyethylene glycol (PEG)-derived side chain (CH₃O(CH₂CH₂O)₃CH₂CH₂) conferring hydrophilicity and water solubility.
This amphiphilic design facilitates interactions with both organic solvents and aqueous media, making it ideal for interfacial applications.
Physical and Chemical Data
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 634913-23-8 | |
| Molecular Formula | C₁₅H₃₁NO₄S | |
| Molecular Weight | 321.5 g/mol | |
| Solubility | Water, DMSO, ethanol | |
| Stability | Air-sensitive (thiol oxidation) |
Discrepancies in reported molecular weights (e.g., 329.53 g/mol vs. 321.5 g/mol) may arise from isotopic variations or measurement techniques.
Synthesis and Purification
Synthetic Pathways
While detailed protocols are scarce, the compound is typically synthesized via a multi-step approach:
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Amide Coupling: 8-Mercaptooctanoic acid reacts with 2-[2-(2-methoxyethoxy)ethoxy]ethylamine using carbodiimide crosslinkers like EDC or DCC.
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Thiol Protection: The sulfanyl group is stabilized with trityl or acetamidomethyl groups during synthesis to prevent oxidation.
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Deprotection: Final treatment with reducing agents (e.g., TCEP) yields the free thiol.
Challenges in Production
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Thiol Oxidation: The -SH group readily oxidizes to disulfides, necessitating inert atmospheres and antioxidants like BHT.
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PEG Side Chain Purity: Oligomer distribution in the PEG segment affects batch consistency, requiring precise chromatography.
Applications in Nanotechnology
Nanoparticle Stabilization
The compound’s thiol group binds to metal surfaces (e.g., Au, Ag), while the PEG chain prevents aggregation via steric hindrance. For example:
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Gold Nanoparticles (AuNPs): When used as a capping agent, it produces AuNPs with hydrodynamic diameters of 12–15 nm and zeta potentials of −25 mV, indicating high colloidal stability.
Quantum Dot Functionalization
In CdSe/ZnS quantum dots, the PEG-thiol ligand enhances photoluminescence quantum yield by 40% compared to alkanethiols, attributed to reduced surface defects.
Biomedical Applications
Drug Delivery Systems
The PEG segment prolongs circulation time by evading immune clearance, while the thiol enables covalent attachment to drug carriers:
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Doxorubicin Conjugates: Conjugation via maleimide-thiol chemistry yields nanoparticles with 85% drug loading efficiency and pH-responsive release in tumor microenvironments.
Cell Membrane Interactions
Studies using artificial lipid bilayers show the compound increases membrane permeability by 30% at 50 µM concentrations, suggesting utility in transdermal delivery.
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